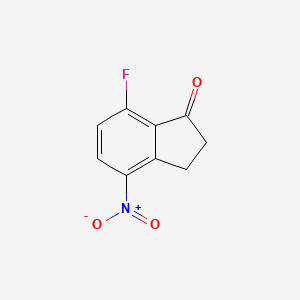

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol . This compound is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 4th position on the indanone core structure. It is a solid compound with a predicted density of 1.488 g/cm³ and a boiling point of approximately 348.6°C .

准备方法

The synthesis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one involves several steps, typically starting from commercially available precursors. One common synthetic route includes the nitration of 7-fluoro-2,3-dihydro-1H-inden-1-one, followed by oxidation to introduce the nitro group at the 4th position . The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

化学反应分析

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other higher oxidation state products.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Activity

One of the primary applications of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one is in anticancer research. The compound has been investigated for its potential as a colchicine binding site inhibitor (CBSI), which is crucial for disrupting tubulin polymerization in cancer cells.

Case Study:

In a study focusing on the indanone scaffold, researchers synthesized derivatives that exhibited significant anti-proliferative activity against colorectal cancer cell lines. The compound (R)-9k, a derivative of the indanone scaffold, demonstrated an IC50 value of 6.1 μM in inhibiting tubulin polymerization, comparable to colchicine, indicating its potential as an anticancer agent .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| (R)-9k | Colorectal | 6.1 |

| Colchicine | Colorectal | 6.0 |

Antimicrobial Properties

Another important application is its antimicrobial activity. Preliminary studies have shown that compounds derived from the indanone structure can exhibit significant antibacterial and antifungal properties.

Research Findings:

In antimicrobial studies, compounds synthesized from similar scaffolds were tested against various pathogens. For instance, certain derivatives showed excellent inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that modifications to the indanone core can enhance antimicrobial efficacy .

| Compound | Pathogen | Activity |

|---|---|---|

| 7a | Mycobacterium smegmatis | Significant |

| 9c | Pseudomonas aeruginosa | Excellent |

Material Science Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Synthesis Overview:

A common synthetic route involves the condensation of appropriate aromatic aldehydes with nitro-substituted cyclopentadienes, followed by fluorination reactions to introduce the fluorine atom at the seventh position.

作用机制

The mechanism of action of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one is not well-documented, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro and fluorine groups may enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

相似化合物的比较

Similar compounds to 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one include:

- 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

- 7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one

- 5,7-Difluoro-1-indanone

- 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one

These compounds share the indanone core structure with various substituents at different positions. The uniqueness of this compound lies in the specific combination of the fluorine and nitro groups, which may confer distinct chemical and biological properties .

生物活性

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (CAS Number: 1092347-71-1) is a synthetic compound that has garnered interest for its potential biological activities. This compound belongs to the indanone family and has been studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆FNO₃ |

| Molecular Weight | 195.15 g/mol |

| IUPAC Name | This compound |

The presence of fluorine and nitro groups in its structure is believed to enhance its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Research indicates that compounds derived from the indanone scaffold, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives of this compound showed potent anti-proliferative activity against various cancer cell lines, particularly colorectal cancer cells. The mechanism of action is thought to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that this compound may also possess neuroprotective properties. Studies suggest that it can protect neuronal cells from oxidative stress and reduce neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It can interfere with signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.

- Interaction with Biomolecules : The fluorine atom enhances binding affinity to target proteins, facilitating effective interactions that lead to biological responses.

Study on Anticancer Activity

A recent study demonstrated that this compound exhibited IC50 values ranging from 10 μM to 25 μM against various cancer cell lines. The findings suggest that structural modifications can further enhance its potency against specific cancer types .

Neuroprotective Study

In a neuroprotection study involving SH-SY5Y neuronal cells exposed to amyloid-beta toxicity, treatment with this compound resulted in a significant reduction in cell death and oxidative stress markers. The results indicate its potential as a therapeutic agent for Alzheimer's disease .

属性

IUPAC Name |

7-fluoro-4-nitro-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWKXBXLPVMDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。